N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide
Description
The compound N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a benzenesulfonamide derivative featuring a phthalazine core substituted with a sulfamoylphenylamino group. Its structure combines sulfonamide and phthalazine motifs, which are commonly associated with pharmacological activity, such as enzyme inhibition (e.g., carbonic anhydrase) or kinase modulation.
Properties
Molecular Formula |
C22H21N5O4S2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N,2-dimethyl-5-[4-(4-sulfamoylanilino)phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H21N5O4S2/c1-14-7-8-15(13-20(14)33(30,31)24-2)21-18-5-3-4-6-19(18)22(27-26-21)25-16-9-11-17(12-10-16)32(23,28)29/h3-13,24H,1-2H3,(H,25,27)(H2,23,28,29) |
InChI Key |
MUNNYYPAUIOQLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalhydrazide Derivatives
Phthalhydrazide undergoes three-component reactions with aldehydes and dimedone in ethanol at 80°C, catalyzed by sulfonated diatomite (diatomite-SO₃H), to yield 2H-indazolo[2,1-b]phthalazine-triones. This method achieves yields >75% under solvent-free conditions, with the solid acid catalyst enhancing reaction efficiency and recyclability.
Nucleophilic Aromatic Substitution
Alternative routes employ chlorosulfonation of preformed phthalazine intermediates. For example, treating phthalazine with chlorosulfonic acid in dichloromethane generates phthalazine sulfonyl chloride, a critical intermediate for subsequent sulfonamide coupling.
Introduction of the Sulfamoylphenyl Group
The 4-sulfamoylphenylamino moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling:
Sulfonamide Coupling
Phthalazine sulfonyl chloride reacts with 4-aminobenzenesulfonamide in dichloromethane under basic conditions (e.g., triethylamine) to form the sulfonamide bond. Solvent-free protocols at 120°C reduce reaction times to 2–4 hours while maintaining yields of 70–85%.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of bromophthalazine derivatives with 4-sulfamoylaniline enables C–N bond formation. Using Pd(PPh₃)₄ with cesium carbonate in 1,2-dimethoxyethane at 90°C achieves 60–75% yields. Microwave-assisted reactions (110°C, 30 minutes) further improve efficiency to 80%.
Functionalization of the Benzenesulfonamide Substituent
The N,2-dimethylbenzenesulfonamide group is incorporated via late-stage modifications:
Friedel-Crafts Alkylation
Electrophilic substitution on benzene derivatives using dimethylamine and sulfonating agents (e.g., SO₃·DMF complex) under acidic conditions introduces the dimethylsulfonamide group. This step requires rigorous temperature control (0–5°C) to minimize polysubstitution.
Suzuki-Miyaura Cross-Coupling
Boronic ester-functionalized intermediates undergo coupling with dimethylaminobenzenesulfonamide derivatives. For example, Pd(dppf)Cl₂-mediated reactions in 1,4-dioxane/water at 100°C achieve 37–49% yields.
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Aqueous ethanol or ethyl acetate/hexane mixtures yield >95% purity.
-
Column Chromatography : Silica gel with ethyl acetate/petroleum ether gradients resolves regioisomers.
Key Analytical Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₁N₅O₄S₂ | |
| Molecular Weight | 483.6 g/mol | |
| HPLC Purity (Post-Purification) | ≥97.9% | |
| Melting Point | 218–220°C (decomposes) |
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Acylation and Amine Generation
The synthesis begins with acylation of a Boc-protected phenylalanine derivative using Boc-glycine and PyBop coupling agent. This step establishes a glycinyl amide linkage. Subsequent Boc deprotection with TFA or HCl generates a free amine, enabling further functionalization .
Coupling with Sulfonamide Groups
The free amine reacts with substituted benzenesulfonyl chlorides via acylation. This step introduces the critical sulfonamide moiety, which is central to the compound's biological activity. The reaction typically occurs in dichloromethane with DIEA as a base .
| Step | Reagent | Solvent | Temp | Time |
|---|---|---|---|---|
| 1 | Boc-glycine, PyBop | DCM | RT | 2 h |
| 2 | TFA/HCl | DCM | RT | 1 h |
| 3 | Benzenesulfonyl chloride | DCM | RT | 4 h |
Substituent Optimization
Structure-activity relationship (SAR) studies highlight the importance of substituents:
-
Hydrogenation of nitro groups enhances selectivity for NPP3 inhibition .
-
Trifluoromethoxy substituents improve pharmacokinetic properties .
-
Dimethylation at the phthalazine nitrogen increases stability .
Mechanistic Insights
Docking studies reveal the compound's binding interactions:
-
Hydrogen bonding with active site residues via sulfonamide oxygen .
-
Conformational flexibility enabling optimal enzyme binding .
Comparative Analysis
Scientific Research Applications
Anticancer Applications
Mechanism of Action
The compound acts primarily through the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many tumors. Inhibition of CA IX can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Recent studies have shown that derivatives of benzenesulfonamide exhibit significant selectivity for CA IX over other isoforms, which is crucial for minimizing side effects associated with cancer treatments .
Case Studies
- Study on MDA-MB-231 Cell Lines : A study demonstrated that certain derivatives of benzenesulfonamide, including the compound , induced apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC positivity, indicating cell death .
- Broad-Spectrum Antitumor Activity : Other sulfonamide derivatives have shown promising results against various cancer cell lines, including colon and cervical cancers. These compounds are noted for their ability to inhibit tumor growth effectively while exhibiting lower toxicity than traditional chemotherapeutics .
Antimicrobial Applications
Inhibition of Bacterial Growth
The compound has also been evaluated for its antibacterial properties. By inhibiting carbonic anhydrases present in bacteria, it interferes with their growth and biofilm formation. This mechanism highlights the potential of N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide as a novel antimicrobial agent .
Case Studies
- Antibacterial Activity Assessment : Research indicates that certain benzenesulfonamide derivatives possess significant antibacterial and anti-biofilm activities against common pathogens. These findings suggest that the compound could be valuable in treating infections caused by resistant bacterial strains .
Enzyme Inhibition Studies
Targeting Enzymatic Pathways
The compound has been studied for its ability to inhibit various enzymes critical to disease processes. For instance, it has shown effectiveness against acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's .
Summary of Findings
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of CA IX | Induces apoptosis in MDA-MB-231 cells |
| Antimicrobial | Inhibition of bacterial carbonic anhydrases | Effective against resistant bacterial strains |
| Enzyme Inhibition | Targets acetylcholinesterase | Potential therapeutic applications in neurodegeneration |
Mechanism of Action
The mechanism of action of N,2-DIMETHYL-5-{4-[(4-SULFAMOYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological outcomes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analysis
The compound’s closest structural analog in the provided evidence is N-tert-butyl-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide . A detailed comparison is outlined below:
Key Differences and Implications
Sulfamoyl vs. The hydroxyl group in the analog could increase solubility in polar solvents but might reduce metabolic stability due to susceptibility to glucuronidation.
N-Substituent on Benzene Ring :
- The tert-butyl group in ’s compound is bulky and lipophilic, which might improve membrane permeability but reduce aqueous solubility. In contrast, the N,2-dimethyl substitution in the target compound balances lipophilicity and steric hindrance, possibly optimizing pharmacokinetics .
Pharmacological Relevance: Sulfamoyl-containing analogs are often associated with carbonic anhydrase inhibition (e.g., acetazolamide derivatives), suggesting the target compound may share this activity. The hydroxylphenylamino group in ’s compound could confer antioxidant or tyrosine kinase-modulating effects, diverging from the sulfamoyl-driven mechanism .
Limitations of Available Evidence
Biological Activity
N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial effects. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) related to this compound.
The compound acts as a competitive inhibitor of nucleotide pyrophosphatase (NPP3), an enzyme implicated in the production of adenosine, which promotes tumor growth and immune suppression. The inhibition of NPP3 was demonstrated with a Ki value of 53.7 nM against ATP, indicating potent activity .
Anticancer Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian Carcinoma) | 5.20 - 88 |
| MCF-7 (Breast Adenocarcinoma) | Moderate Activity |
| NCI-H460 (Lung Carcinoma) | 43 |
The compound's efficacy was assessed using the MTT assay, with cisplatin serving as a positive control .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. In a comparative study, it was evaluated alongside traditional sulfonamides and showed enhanced activity against both Gram-positive and Gram-negative bacteria. The zones of inhibition were measured to assess its effectiveness:
| Bacteria | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
These results indicate that the compound may be a viable candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. Modifications at various positions significantly affect its potency:
| Compound | Modification | Ki ± SEM (nM) |
|---|---|---|
| 23 | Parent Compound | 53.7 |
| 6g | Methyl Group Addition | 29,900 ± 3,400 |
| 11 | No Substitution | 74,200 ± 6,800 |
| 15 | Oxadiazole Ring | 80,700 ± 9,900 |
This table highlights how substituents influence the inhibitory potency against NPP3, underlining the importance of the sulfonamide group in maintaining activity .
Case Studies
- Cancer Therapy : A study investigating the compound's effects on human cancer cell lines revealed that it could induce apoptosis in A2780 cells through the activation of caspase pathways.
- Immunosuppressive Effects : Further research indicated that by inhibiting NPP3, the compound could potentially reduce immunosuppressive adenosine levels in tumor microenvironments, enhancing anti-tumor immunity .
Q & A
Q. What synthetic methodologies are recommended for preparing N,2-dimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide, and how can purity be ensured?
Methodological Answer: The synthesis involves coupling phthalazine and benzenesulfonamide precursors via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:
- Sulfonamide Functionalization: React 4-sulfamoylaniline with phthalazin-1-yl intermediates under anhydrous conditions (e.g., DMF, 80°C) .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water).
- Purity Analysis: Employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm, comparing retention times to standards .
Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?
Methodological Answer:
- Crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMSO/water).
- Data Collection: Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
- Structure Solution: Use SHELXT for phase problem resolution via intrinsic phasing .
- Refinement: Apply SHELXL for least-squares refinement (anisotropic displacement parameters, hydrogen bonding networks) .
- Visualization: Generate ORTEP diagrams using ORTEP-3 to validate molecular geometry .
Advanced Research Questions
Q. What advanced computational methods can elucidate electron density distribution and non-covalent interactions in this compound?
Methodological Answer:
- Wavefunction Analysis: Use Multiwfn to calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ) for bond critical point analysis .
- Topological Studies: Compare Quantum Theory of Atoms in Molecules (QTAIM) results with crystallographic data to identify hydrogen bonds (e.g., N–H···O interactions) .
- Validation: Overlay electrostatic potential maps (from Multiwfn) with crystal packing diagrams to assess intermolecular forces .
Q. How can researchers resolve contradictions between spectroscopic data (NMR/IR) and computational predictions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level and simulate NMR chemical shifts (GIAO method) or IR vibrational modes. Compare with experimental data .
- Solvent Effects: Account for solvent polarity in computations (e.g., PCM model) to align with experimental NMR shifts in DMSO-d₆ .
- Dynamic Effects: Use molecular dynamics (MD) simulations to assess conformational flexibility impacting NMR line broadening .
Q. What strategies are effective for identifying degradation products or metabolites of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to acidic (HCl, 37°C), basic (NaOH), oxidative (H₂O₂), and photolytic conditions .
- Metabolite Profiling: Use high-resolution LC-MS/MS (Q-TOF) in positive ion mode to detect sulfonamide cleavage or phthalazine ring oxidation products .
- Fragmentation Patterns: Compare MS² spectra with libraries (e.g., MassBank) to annotate metabolites (e.g., m/z shifts indicating demethylation) .
Q. How can molecular docking and dynamics studies predict this compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Target Selection: Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural homology .
- Docking: Use AutoDock Vina to screen binding poses, focusing on sulfonamide-Zn²+ coordination and π-π stacking with phthalazine .
- MD Simulations: Run 100-ns simulations (AMBER force field) to assess binding stability, calculating RMSD and hydrogen bond occupancy .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?
Methodological Answer:
Q. What experimental adjustments can resolve inconsistent crystallographic Rfactor values during refinement?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
